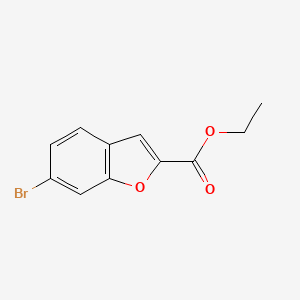

Ethyl 6-bromobenzofuran-2-carboxylate

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a characteristic benzofuran core structure consisting of fused benzene and furan rings, with specific substitution patterns that define its chemical identity and reactivity. Crystallographic studies of related benzofuran carboxylate compounds provide valuable insights into the structural features of this family of molecules. Research on ethyl 5-bromo-1-benzofuran-2-carboxylate, a closely related isomer, has revealed that the benzofuran fused-ring system maintains an almost planar configuration with maximum atomic deviations of approximately 0.024 angstroms. The carboxyl fragment in these compounds typically aligns at small angles relative to the fused-ring plane, with reported deviations of 4.8 degrees in similar structures.

The crystal structure analysis demonstrates the presence of weak intermolecular carbon-hydrogen to oxygen hydrogen bonding patterns that contribute to the overall crystal packing arrangement. These non-covalent interactions play a crucial role in determining the solid-state properties of the compound and influence its behavior in various chemical environments. Additionally, π-π stacking interactions have been observed between parallel molecules in the crystal lattice, with centroid-to-centroid distances between benzene and furan rings of adjacent molecules measuring approximately 3.662 angstroms. These structural features are particularly relevant for understanding the compound's behavior in both solid-state and solution phases.

The specific positioning of the bromine atom at the 6-position of the benzofuran ring system creates distinct electronic and steric effects compared to other positional isomers. The molecular structure features a planar arrangement with the carboxyl group positioned at a slight angle relative to the benzofuran fused-ring system, contributing to the compound's reactivity patterns and potential for further functionalization. Certificate of analysis data indicates that the compound typically appears as a yellow solid with high purity levels, as demonstrated by high-performance liquid chromatography analysis showing 95.0 percent purity.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure, electronic transitions, and functional group identification. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with proton nuclear magnetic resonance spectra showing characteristic patterns consistent with the proposed structure. The ethyl carboxylate group typically exhibits distinct multipicity patterns, with the ethyl chain showing characteristic triplet and quartet signals corresponding to the methyl and methylene groups, respectively.

Infrared spectroscopy analysis reveals distinctive absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching frequency of the carboxylate ester group typically appears in the region around 1720-1730 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber range. The benzofuran ring system contributes additional characteristic peaks in the fingerprint region, providing a unique spectroscopic signature for compound identification and purity assessment.

The presence of the bromine substituent at the 6-position influences the electronic properties of the benzofuran system, which can be observed through various spectroscopic techniques. Related benzofuran compounds have shown specific ultraviolet-visible absorption characteristics, with studies on similar systems revealing absorption maxima in the ultraviolet region. The electronic transitions associated with the extended aromatic system of the benzofuran core, modified by the electron-withdrawing effects of both the bromine atom and the carboxylate group, create distinctive spectroscopic features that aid in compound characterization and analysis.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure and molecular properties of this compound. The calculated physical properties include a density of 1.5 ± 0.1 grams per cubic centimeter and a boiling point of 328.3 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure. These computational predictions align well with experimental observations and provide guidance for synthetic planning and purification strategies.

Molecular orbital analysis reveals important information about the electronic distribution within the molecule and its potential reactivity patterns. The logarithm of the partition coefficient (LogP) value of 3.83 indicates significant lipophilicity, which is influenced by the presence of the bromine atom and the overall molecular structure. This property has important implications for the compound's behavior in biological systems and its potential pharmaceutical applications. The polar surface area calculation of 39.44 square angstroms provides additional insight into the molecule's potential for crossing biological membranes and its interaction with various biological targets.

The computational analysis also provides information about the compound's vapor pressure, calculated at 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius, and the index of refraction value of 1.600. These properties are essential for understanding the compound's behavior under various experimental conditions and for optimizing synthesis and purification procedures. The molecular geometry optimization through density functional theory calculations confirms the planar nature of the benzofuran ring system and provides precise bond lengths and angles that complement experimental crystallographic data.

Flash point calculations indicate a value of 152.4 ± 22.3 degrees Celsius, which is important for safe handling and storage considerations in laboratory and industrial settings. The combination of computational predictions and experimental validation provides a comprehensive understanding of the compound's physical and chemical properties, enabling more effective utilization in synthetic applications and drug discovery programs.

属性

IUPAC Name |

ethyl 6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQBSMLYZIRFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443501 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907945-62-4 | |

| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Bromination of Benzofuran: The synthesis of ethyl 6-bromobenzofuran-2-carboxylate typically begins with the bromination of benzofuran.

Esterification: The brominated benzofuran is then subjected to esterification.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions:

Substitution Reactions: Ethyl 6-bromobenzofuran-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form ethyl benzofuran-2-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

Reduction: Formation of ethyl benzofuran-2-carboxylate.

Oxidation: Formation of oxidized benzofuran derivatives.

科学研究应用

Pharmaceutical Applications

Ethyl 6-bromobenzofuran-2-carboxylate is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its structural features contribute to various pharmacological activities:

- Anticancer Agents : Compounds derived from benzofuran structures, including this compound, have shown promise as anticancer agents. Research indicates that modifications to the benzofuran core can enhance selectivity and potency against cancer cells. For example, derivatives have been designed to inhibit specific cancer-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

- Antimicrobial Activity : The compound has potential as an antimicrobial agent. Studies have demonstrated that benzofuran derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for drug development against resistant strains of pathogens .

- Neuropharmacology : this compound may also be explored for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, suggesting possible uses in treating anxiety and depression .

Agricultural Chemicals

The unique properties of this compound make it a candidate for agricultural applications, particularly as a pesticide or herbicide:

- Pesticidal Properties : Research indicates that benzofuran derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The bromine substitution enhances the reactivity of the compound, potentially increasing its efficacy against target organisms .

- Herbicide Development : The compound's structural characteristics allow it to interact with plant biochemistry, making it a candidate for herbicide formulation aimed at controlling weed growth without harming crops .

Synthetic Methodologies

The synthesis of this compound is of interest due to its versatility in organic chemistry:

- Synthetic Routes : Various synthetic pathways have been developed to produce this compound efficiently. Transition-metal-free methods have gained attention for their simplicity and reduced environmental impact . The incorporation of bromine into the benzofuran structure can be achieved through electrophilic aromatic substitution or direct halogenation processes .

- Functionalization Potential : The presence of the carboxylate group allows for further functionalization, enabling the creation of a wide range of derivatives with tailored biological activities. This aspect is crucial for the development of novel therapeutic agents .

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing benzofuran-based analogs aimed at inhibiting carbonic anhydrase IX showed that modifications at the 6-position significantly enhanced anticancer activity. This compound served as a key intermediate in this research, demonstrating its utility in developing new cancer therapies .

Case Study 2: Pesticide Efficacy

Research evaluating the pesticidal activity of benzofuran derivatives highlighted this compound's effectiveness against specific agricultural pests. The study found that formulations containing this compound significantly reduced pest populations while maintaining crop health .

作用机制

The mechanism of action of ethyl 6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor effects .

相似化合物的比较

Structural Analogues with Varying Ester Groups

Key Observations :

- The ethyl ester (COOEt) in the target compound offers a balance between lipophilicity (XLogP3 ~2.5) and metabolic stability compared to the smaller methyl ester (COOMe, XLogP3 ~2.3) and the bulkier tert-butyl ester (COOt-Bu, XLogP3 ~3.1). The tert-butyl variant’s higher lipophilicity may enhance membrane permeability but reduce solubility .

- Methyl and ethyl esters are more reactive in hydrolysis reactions, making them preferable for prodrug designs, whereas tert-butyl esters are often used to protect carboxyl groups during synthesis .

Analogues with Additional Substituents on the Benzofuran Core

Key Observations :

- Substituent Complexity : Addition of groups like phenyl (Ph), methylbenzyloxy, or fluorophenyl-oxoethoxy significantly increases molecular weight (415–497 g/mol) and lipophilicity (XLogP3 5.7–6.4). These modifications are common in drug discovery to enhance target binding or modulate pharmacokinetics .

Analogues with Halogen or Heteroatom Variations

Key Observations :

- Halogen Position : Moving bromine from position 6 (benzofuran) to position 5 (benzoate) reduces ring strain but may alter electronic properties, affecting reactivity in nucleophilic substitutions .

- Fluorine Substitution : The 5-fluoro analogue (CAS 849236-64-2) has lower lipophilicity (XLogP3 ~1.9), making it more water-soluble than brominated counterparts. Fluorine’s electronegativity also enhances metabolic stability .

生物活性

Ethyl 6-bromobenzofuran-2-carboxylate (EBBC) is a compound within the benzofuran class, which has garnered attention due to its potential biological activities. This article explores the biological activity of EBBC, focusing on its anti-tumor, antibacterial, and antiviral properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 269.09 g/mol

- Boiling Point : 68-70 °C

- Structure : The compound features a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical reactivity and biological activity compared to other derivatives.

The biological activity of EBBC is largely attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical biological processes. For instance, its anti-tumor effects may arise from the inhibition of cell proliferation pathways and modulation of apoptosis.

Anti-Tumor Activity

EBBC has been studied for its potential anti-tumor properties. Research indicates that it may inhibit the growth of various cancer cell lines. A study demonstrated that EBBC exhibited significant cytotoxic effects against human cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |

| A549 (lung cancer) | 18.5 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial properties of EBBC have also been explored. Studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

Antiviral Activity

Preliminary studies suggest that EBBC may exhibit antiviral properties as well. The compound has been investigated for its efficacy against viral infections, showing promise in inhibiting viral replication in vitro.

Case Studies and Research Findings

- Anti-Tumor Study : A study published in Journal of Medicinal Chemistry reported that EBBC significantly inhibited the proliferation of various cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation .

- Antibacterial Research : Another investigation highlighted the effectiveness of EBBC against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibacterial agents .

- Antiviral Evaluation : Research conducted by a team at a leading university found that EBBC reduced viral load in infected cells by over 50%, indicating its potential as an antiviral therapeutic agent .

常见问题

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Re-optimize computational models using crystallographic coordinates as input. Check for solvent molecules or counterions missing in the DFT model. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) that influence packing. Discrepancies > 0.05 Å in bond lengths warrant re-examination of force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。